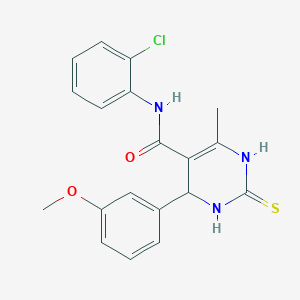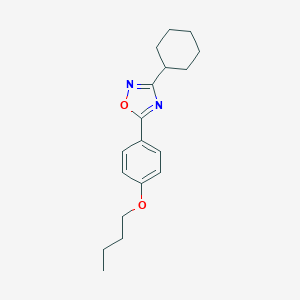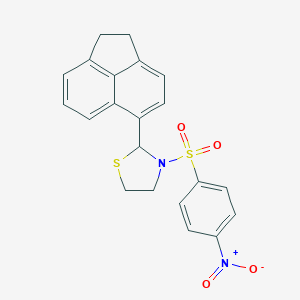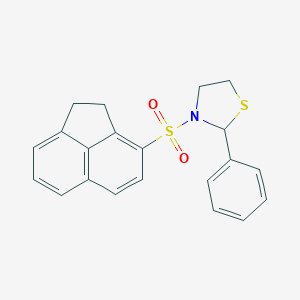
N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C19H18ClN3O2S and its molecular weight is 387.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research on derivatives of benzodifuran, triazines, oxadiazepines, and thiazolopyrimidines, which share a structural resemblance to the queried compound, highlights their potential as anti-inflammatory and analgesic agents. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit significant analgesic and anti-inflammatory activities, making them potential candidates for the development of new therapeutic agents in this domain (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showing significant inhibition on bacterial and fungal growth. This highlights the potential use of compounds like N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide in the development of new antimicrobial agents (Akbari et al., 2008).
Antibacterial Properties
Similar compounds have been synthesized and shown to possess antibacterial properties, potentially contributing to the development of novel antibacterial agents. These findings suggest that compounds within this chemical class could be explored further for their potential applications in combating bacterial infections (Cieplik et al., 2008).
Crystal Structure Analysis
The study of crystal structure analysis of pyrimidine derivatives provides valuable insights into their molecular structure, which is essential for understanding their chemical behavior and potential applications in materials science or as pharmaceuticals (Begum & Vasundhara, 2009).
Antitumor Activity
Research on thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents has also shed light on their potential antitumor activities. This suggests that similar compounds could be explored for their use in cancer research, offering a new avenue for the development of antitumor agents (Tolba et al., 2018).
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-16(18(24)22-15-9-4-3-8-14(15)20)17(23-19(26)21-11)12-6-5-7-13(10-12)25-2/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKKCUOLUHBFHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B409502.png)
![Ethyl 2-[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B409503.png)
![2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B409504.png)
![2-{[4-(4-tert-butylphenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B409508.png)
![N,N-dicyclohexyl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B409509.png)
![Ethyl 2-[({[4-(2-chlorophenyl)-3-cyano-6-phenyl-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B409511.png)
![4-(2-chlorophenyl)-2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B409512.png)


![4-[(4-Chlorophenyl)carbonyl]-1-hexyl-3-methyl-2-pyrazolin-5-one](/img/structure/B409519.png)




